4-(((2-Chlorophenyl)methylene)amino)benzoic acid
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Overview
Description
4-{[(e)-(2-chlorophenyl)methylene]amino}benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 2-chlorophenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(e)-(2-chlorophenyl)methylene]amino}benzoic acid typically involves the condensation of 2-chlorobenzaldehyde with 4-aminobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(e)-(2-chlorophenyl)methylene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-{[(e)-(2-chlorophenyl)methylene]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-{[(e)-(2-chlorophenyl)methylene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of 4-{[(e)-(2-chlorophenyl)methylene]amino}benzoic acid.
2-chlorobenzaldehyde: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structures and functional groups.
Uniqueness
4-{[(e)-(2-chlorophenyl)methylene]amino}benzoic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
41001-46-1 |
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Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10ClNO2/c15-13-4-2-1-3-11(13)9-16-12-7-5-10(6-8-12)14(17)18/h1-9H,(H,17,18) |
InChI Key |
UGZCJCDICUQORS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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